

# An In-depth Technical Guide to 3,4-dihydroisoquinolin-1(2H)-one

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## Compound of Interest

Compound Name: 3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B074469

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This technical guide provides a comprehensive overview of **3,4-dihydroisoquinolin-1(2H)-one**, a key heterocyclic scaffold in medicinal chemistry and natural products. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, physicochemical properties, synthesis protocols, and biological significance.

## Nomenclature

IUPAC Name: 3,4-dihydro-2H-isoquinolin-1-one[1][2]

Synonyms:

- 1(2H)-Isoquinolinone, 3,4-dihydro-[1][2]
- 1-Keto-1,2,3,4-tetrahydroisoquinoline[1][2]
- 1-Oxo-1,2,3,4-tetrahydroisoquinoline[1][2]
- 3,4-dihydro-1(2H)-isoquinolinone[2]
- 3,4-dihydroisocarbostyrl[2]
- Isocarbostyrl[3]

## Physicochemical Properties

The fundamental properties of **3,4-dihydroisoquinolin-1(2H)-one** are summarized in the table below, providing a quick reference for experimental design.

Property	Value	Reference
CAS Number	1196-38-9	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO	[1][2]
Molecular Weight	147.17 g/mol	[2][4]
Appearance	Yellow solid	[4]
Purity	98%	[4]
InChI	InChI=1S/C9H9NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-4H,5-6H2,(H,10,11)	[4]
SMILES	O=C1NCCc2ccccc21	[4]

## Synthesis and Experimental Protocols

The **3,4-dihydroisoquinolin-1(2H)-one** scaffold is a prevalent motif in numerous natural products and biologically active synthetic molecules.[3][5] Consequently, a variety of innovative synthetic methodologies have been developed for its construction. These methods include metal-catalyzed and metal-free reactions, multicomponent reactions, domino one-pot protocols, oxidation, and Friedel-Crafts type cyclizations.[3][5]

A one-pot synthesis of **3,4-dihydroisoquinolin-1(2H)-one** derivatives can be achieved through the rhodium-catalyzed alkylation of aromatic amides with N-vinylphthalimide.[6] In this reaction, N-vinylphthalimide acts as a 2-aminoethylating reagent.[6]

General Procedure:

- To an oven-dried 5 mL screw-capped vial, add the aromatic amide (e.g., 2,3-dimethyl-N-(quinolin-8-yl)benzamide, 0.30 mmol), N-vinylphthalimide (0.45 mmol), 2-methylbenzoic acid (0.30 mmol), [Rh(OAc)(cod)]<sub>2</sub> (0.0075 mmol), and toluene (1 mL).[6]
- Stir the mixture for 18 hours at 160 °C.[6]

- Add  $\text{N}_2\text{H}_4$  (1 mL) to the vial and heat at 120 °C for 24 hours.[6]
- Concentrate the reaction mixture in vacuo.[6]
- The residue can then be purified by column chromatography on silica gel.[6]

The Castagnoli–Cushman reaction provides an efficient route to synthesize a variety of **3,4-dihydroisoquinolin-1(2H)-one** derivatives, particularly those with substitutions at the C4 position. This method has been successfully employed to generate libraries of these compounds for biological screening.[7][8]

General Procedure for the Synthesis of C4-Carboxyl Derivatives:

- The synthesis follows reported methods utilizing the Castagnoli–Cushman reaction.[8]
- The analytical grade reagents are typically purchased from commercial suppliers.[8]
- Reaction solvents such as dichloromethane (DCM) and toluene are freshly distilled and dried before use.[8]

## Biological Significance and Applications

The **3,4-dihydroisoquinolin-1(2H)-one** core is a privileged scaffold in drug discovery due to its presence in numerous biologically active compounds. Derivatives have shown a wide range of pharmacological activities, including antitumor, antimicrobial, antiviral, and antifungal properties.[8]

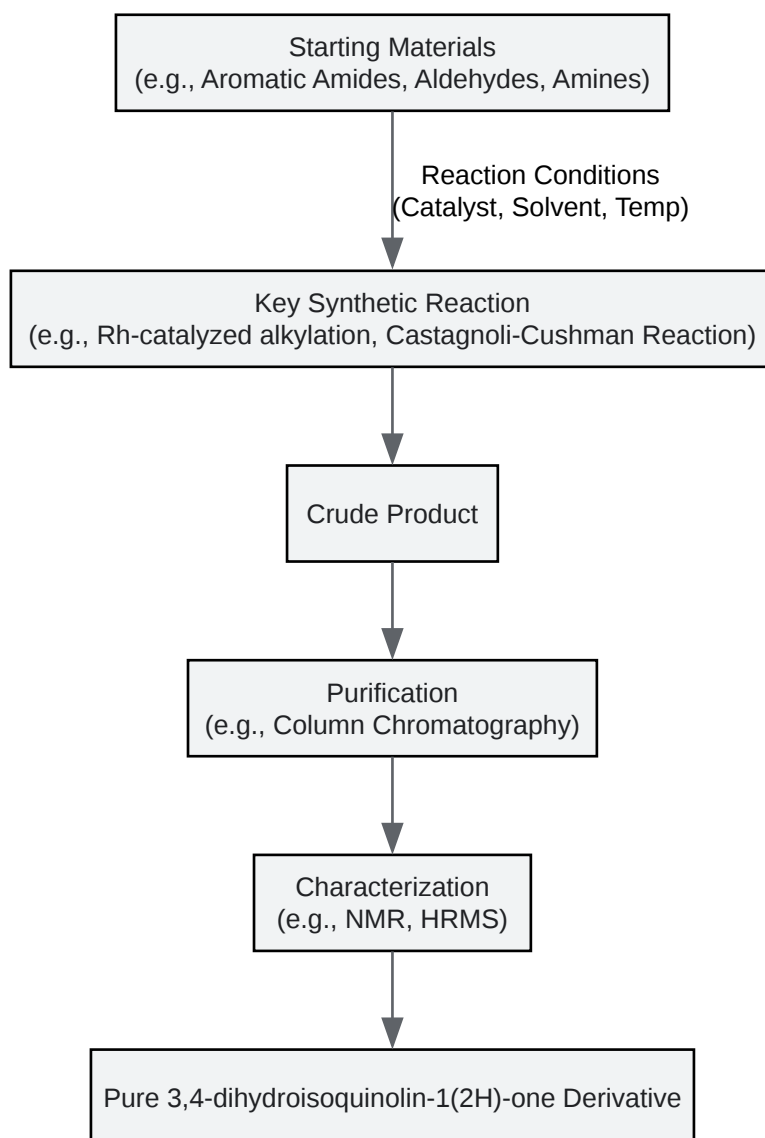
Recent studies have explored the use of **3,4-dihydroisoquinolin-1(2H)-one** derivatives for managing plant diseases. A series of 59 derivatives were synthesized and showed potent antioomycete activity against *Pythium recalcitrans*. [7][8] Compound I23 from this series exhibited a significantly higher in vitro potency ( $\text{EC}_{50}$  value of 14  $\mu\text{M}$ ) than the commercial agent hymexazol (37.7  $\mu\text{M}$ ). [7][8] The proposed mode of action for these compounds is the disruption of the pathogen's biological membrane systems. [7][9]

A novel series of **3,4-dihydroisoquinolin-1(2H)-one** derivatives have been designed and synthesized as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme in cancer cell growth. [10] Through a scaffold hopping strategy, compound D3 emerged as a

potent PRMT5 inhibitor with an  $IC_{50}$  of 20.7 nM and demonstrated significant antiproliferative activity against the Z-138 non-Hodgkin's lymphoma cell line ( $IC_{50}$  = 2.2 nM).[10] This compound also exhibited favorable pharmacokinetic profiles and low hERG toxicity, positioning it as a promising candidate for cancer therapy.[10]

## Visualizations

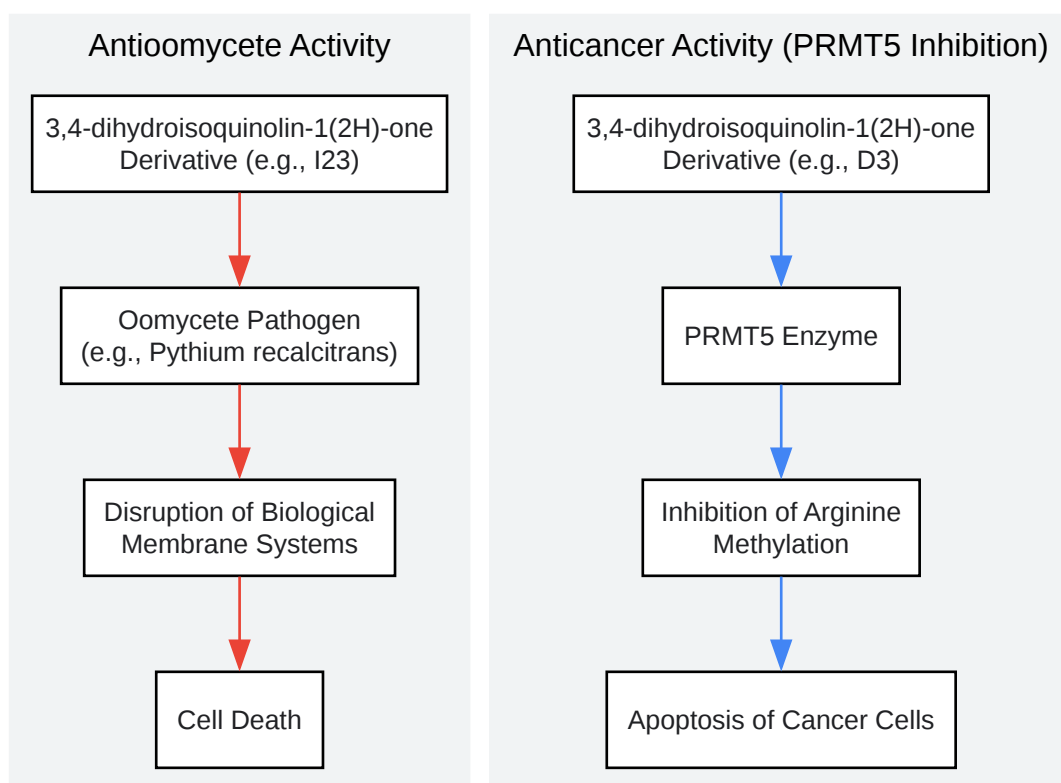
The following diagram illustrates a generalized workflow for the synthesis of **3,4-dihydroisoquinolin-1(2H)-one** derivatives, a common starting point for the development of novel therapeutic agents.



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Caption: Generalized workflow for the synthesis of **3,4-dihydroisoquinolin-1(2H)-one** derivatives.

This diagram depicts the simplified mechanism of action for two classes of biologically active **3,4-dihydroisoquinolin-1(2H)-one** derivatives.



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Caption: Simplified mechanisms of action for bioactive **3,4-dihydroisoquinolin-1(2H)-one** derivatives.

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